Heptylzinc bromide solution

Vue d'ensemble

Description

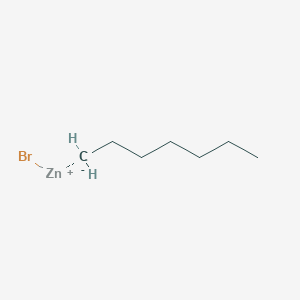

Heptylzinc bromide solution is a useful research compound. Its molecular formula is C7H15BrZn and its molecular weight is 244.5 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

Heptylzinc bromide solution, specifically 4-Heptylzinc bromide (also known as 1-Propylbutylzinc bromide), is an organozinc compound widely used in organic synthesis. This article explores its biological activity, focusing on its mechanisms of action, pharmacokinetics, and potential applications based on current research findings.

Nucleophilic Behavior

The primary mode of action of heptylzinc bromide involves the zinc atom acting as a nucleophile. It attacks electrophilic carbon atoms in other organic compounds, leading to the formation of new carbon-carbon bonds. This characteristic makes it valuable in various organic synthesis reactions, particularly in cross-coupling processes such as the Negishi reaction .

Biochemical Pathways

The specific biochemical pathways affected by heptylzinc bromide depend on the reactants and conditions used in a given reaction. As a reagent, it can participate in a variety of biochemical reactions, influencing metabolic pathways depending on the substrates involved.

Pharmacokinetics

Heptylzinc bromide is primarily utilized in laboratory settings for chemical reactions rather than therapeutic applications. Its pharmacokinetics are not well-documented in clinical studies, as it is not typically administered for medical purposes. Instead, its biological activity is evaluated through its efficacy in synthetic chemistry .

Case Studies and Experimental Data

-

Cross-Coupling Reactions

Research indicates that heptylzinc bromide can facilitate highly selective cross-coupling reactions with alkenyl halides. For instance, a study demonstrated that using heptylzinc bromide led to complete conversion of starting materials in specific coupling reactions under optimized conditions .Reaction Type Conditions Yield (%) Cross-coupling with alkenyl halides PdCl₂(DPEPhos)/N-MeIm catalyst 100 Negishi coupling THF solvent, room temperature 36 -

Catalytic Studies

In catalytic studies involving nickel complexes, heptylzinc bromide was tested for its ability to participate in transmetallation reactions. The results showed that while it could yield some products, the efficiency was limited under certain conditions, indicating a complex interaction between the reagents . -

Antibacterial and Antiproliferative Properties

Although primarily used for synthetic purposes, there is emerging interest in the potential antibacterial properties of organozinc compounds. Preliminary studies suggest that compounds similar to heptylzinc bromide might exhibit cytotoxic effects against various bacterial strains and cancer cell lines, highlighting a possible avenue for further research into their biological applications .

Applications De Recherche Scientifique

Chemical Properties and Preparation

Heptylzinc bromide is typically prepared as a 0.5 M solution in tetrahydrofuran (THF) and has a molecular weight of 244.5 g/mol. Its unique heptyl group imparts distinct solubility and reactivity characteristics compared to other organozinc compounds, making it particularly valuable in synthetic organic chemistry .

Organic Synthesis

Heptylzinc bromide is primarily utilized as a reagent in organic synthesis due to its nucleophilic properties. It participates in various reactions, including:

- Nucleophilic Substitution Reactions : Heptylzinc bromide can act as a nucleophile in reactions with electrophiles, facilitating the formation of carbon-carbon bonds.

- Cross-Coupling Reactions : It is extensively used in Negishi cross-coupling reactions, where it couples with alkenyl halides to form alkenes with high stereoselectivity. The addition of ligands like N-methylimidazole enhances the selectivity and yield of these reactions .

Semiconductor Material Production

Heptylzinc bromide serves as a precursor for synthesizing semiconductor materials such as zinc sulfide (ZnS) and zinc selenide (ZnSe). These compounds are crucial for applications in optoelectronics and solar cells. The compound's role in chemical vapor deposition (CVD) techniques allows for the creation of thin films essential for these technologies .

Case Study 1: Negishi Cross-Coupling Reactions

Research has demonstrated that heptylzinc bromide can be effectively utilized in Pd-catalyzed cross-coupling reactions with alkenyl halides. For instance, studies reported that the coupling of Z-1-bromooct-1-ene with n-heptylzinc iodide resulted in high yields while maintaining stereochemical integrity .

| Reaction | Conditions | Yield | Stereoselectivity |

|---|---|---|---|

| Coupling of Z-1-bromooct-1-ene with n-heptylzinc iodide | PdCl2(DPEPhos), THF, RT | High | Excellent |

Case Study 2: Synthesis of Zinc-Based Semiconductors

In another study, heptylzinc bromide was employed as a precursor for the synthesis of ZnS thin films via CVD methods. The resulting films exhibited promising electrical and optical properties suitable for photovoltaic applications.

Propriétés

IUPAC Name |

bromozinc(1+);heptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15.BrH.Zn/c1-3-5-7-6-4-2;;/h1,3-7H2,2H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBACIVWUWRSWLN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[CH2-].[Zn+]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15BrZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.